molecular formula C11H19NO5 B14087440 methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate

methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate

Cat. No.: B14087440
M. Wt: 245.27 g/mol
InChI Key: TVXJHEZSQSUHBB-QMMMGPOBSA-N
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Description

Methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a vinyl group, and a serine-derived ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate typically involves the protection of the amino group of L-serine with a tert-butoxycarbonyl group. This is achieved by reacting L-serine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The hydroxyl group of serine is then vinylated using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency, versatility, and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The Boc group can be removed under acidic conditions, and the vinyl group can participate in addition reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Deprotected amines.

Scientific Research Applications

Methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate involves the reactivity of its functional groups. The Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthesis. The vinyl group can participate in various addition reactions, making the compound versatile for further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(tert-butoxycarbonyl)-L-serinate: Lacks the vinyl group, making it less reactive in certain addition reactions.

    Methyl N-(tert-butoxycarbonyl)-O-allyl-L-serinate: Contains an allyl group instead of a vinyl group, which can undergo different types of reactions.

Uniqueness

Methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate is unique due to the presence of both the Boc protecting group and the vinyl group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

methyl (2S)-3-ethenoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C11H19NO5/c1-6-16-7-8(9(13)15-5)12-10(14)17-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1

InChI Key

TVXJHEZSQSUHBB-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC=C)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(COC=C)C(=O)OC

Origin of Product

United States

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